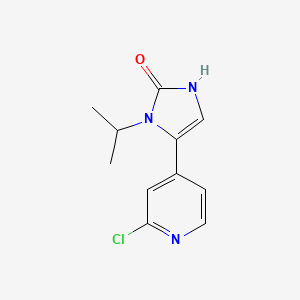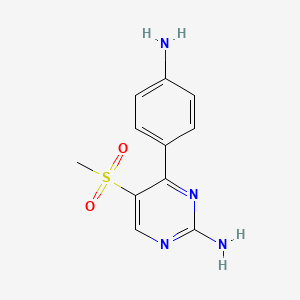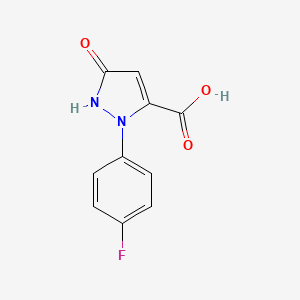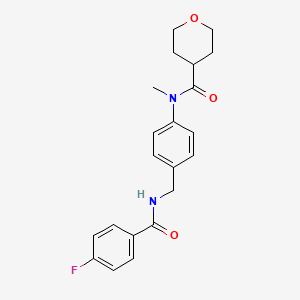
5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an imidazole ring substituted with an isopropyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one typically involves the reaction of 2-chloropyridine with an appropriate imidazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler analog with a pyridine ring substituted with a chlorine atom.
1-Isopropyl-1H-imidazole: An imidazole derivative with an isopropyl group.
5-(2-Chloropyridin-4-yl)-1H-imidazole: A compound similar to 5-(2-Chloropyridin-4-yl)-1-isopropyl-1H-imidazol-2(3H)-one but lacking the isopropyl group.
Uniqueness
This compound is unique due to the combination of its pyridine and imidazole rings, along with the specific substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
4-(2-chloropyridin-4-yl)-3-propan-2-yl-1H-imidazol-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)15-9(6-14-11(15)16)8-3-4-13-10(12)5-8/h3-7H,1-2H3,(H,14,16) |
InChI 键 |
VDEOFGQNESKGIK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CNC1=O)C2=CC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)









![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)


